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molecular formula C11H12O3 B1629349 Methyl 4-acetyl-3-methylbenzoate CAS No. 57542-73-1

Methyl 4-acetyl-3-methylbenzoate

Cat. No. B1629349
M. Wt: 192.21 g/mol
InChI Key: FBQAYGQDIITNCL-UHFFFAOYSA-N
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Patent
US09382197B2

Procedure details

Methyl 4-bromo-methylbenzoate (2.146 g, 9.368 mmol), 1,3-bis(diphenylphosphino)propane (0.21 g, 0.52 mmol), sodium carbonate (2.19 g, 20.6 mmol) and palladium (II) acetate (0.10 g, 0.47 mmol) were combined in a vial and purged with argon. Methanol (10.7 mL, 265 mmol) and n-butyl vinyl ether (4.83 mL, 37.5 mmol) were added by syringe. The resulting mixture was further sonicated under argon flow for several minutes then heated at 90° C. overnight. Upon cooling to room temperature, the reaction was diluted with methanol (10 mL). Celite (2 g) was added, the mixture thoroughly homogenized and filtered. The filter cake was washed with several mL of methanol. To the red/brown methanolic filtrate was added 6M aqueous HCl (6.5 mL). The solution turned yellow and then turbid white over stirring at room temperature (0.3 h). The solvent was removed under reduced pressure and the residue obtained was partitioned between ethyl acetate (75 mL) and water (30 mL). The aqueous phase was extracted with ethyl acetate (30 mL). The extracts were combined, washed with saturated aqueous sodium bicarbonate then brine, dried over sodium sulfate, filtered and concentrated under reduced pressure. The crude residue was dried in vacuo to remove butanol. The residue was purified by silica gel chromatography (5-20% EtOAC/hexanes gradient) to afford the title compound as an off-white solid (1.49 g, 83%). LC-MS: (FA) ES+ 193; 1H NMR (400 MHz, DMSO) δ 7.89-7.83 (m, 3H), 3.86 (s, 3H), 2.57 (s, 3H), 2.44 (s, 3H).
Quantity
2.146 g
Type
reactant
Reaction Step One
Quantity
2.19 g
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Three
Quantity
0.1 g
Type
catalyst
Reaction Step Four
Quantity
0.21 g
Type
catalyst
Reaction Step Five
Quantity
4.83 mL
Type
reactant
Reaction Step Six
Quantity
10.7 mL
Type
solvent
Reaction Step Six
Yield
83%

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:11]=[CH:10][C:5]([C:6]([O:8][CH3:9])=[O:7])=[C:4](C)[CH:3]=1.[C:13](=O)([O-])[O-].[Na+].[Na+].[CH:19]([O:21]CCCC)=[CH2:20]>CO.C([O-])(=O)C.[Pd+2].C([O-])(=O)C.C1(P(C2C=CC=CC=2)CCCP(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1>[C:19]([C:2]1[CH:3]=[CH:4][C:5]([C:6]([O:8][CH3:9])=[O:7])=[CH:10][C:11]=1[CH3:13])(=[O:21])[CH3:20] |f:1.2.3,6.7.8|

Inputs

Step One
Name
Quantity
2.146 g
Type
reactant
Smiles
BrC1=CC(=C(C(=O)OC)C=C1)C
Step Two
Name
Quantity
2.19 g
Type
reactant
Smiles
C([O-])([O-])=O.[Na+].[Na+]
Step Three
Name
Quantity
10 mL
Type
solvent
Smiles
CO
Step Four
Name
Quantity
0.1 g
Type
catalyst
Smiles
C(C)(=O)[O-].[Pd+2].C(C)(=O)[O-]
Step Five
Name
Quantity
0.21 g
Type
catalyst
Smiles
C1(=CC=CC=C1)P(CCCP(C1=CC=CC=C1)C1=CC=CC=C1)C1=CC=CC=C1
Step Six
Name
Quantity
4.83 mL
Type
reactant
Smiles
C(=C)OCCCC
Name
Quantity
10.7 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 °C
Stirring
Type
CUSTOM
Details
the mixture thoroughly homogenized
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
purged with argon
CUSTOM
Type
CUSTOM
Details
The resulting mixture was further sonicated under argon flow for several minutes
TEMPERATURE
Type
TEMPERATURE
Details
Upon cooling to room temperature
ADDITION
Type
ADDITION
Details
Celite (2 g) was added
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
The filter cake was washed with several mL of methanol
ADDITION
Type
ADDITION
Details
To the red/brown methanolic filtrate was added 6M aqueous HCl (6.5 mL)
STIRRING
Type
STIRRING
Details
over stirring at room temperature (0.3 h)
Duration
0.3 h
CUSTOM
Type
CUSTOM
Details
The solvent was removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
the residue obtained
CUSTOM
Type
CUSTOM
Details
was partitioned between ethyl acetate (75 mL) and water (30 mL)
EXTRACTION
Type
EXTRACTION
Details
The aqueous phase was extracted with ethyl acetate (30 mL)
WASH
Type
WASH
Details
washed with saturated aqueous sodium bicarbonate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
brine, dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The crude residue was dried in vacuo
CUSTOM
Type
CUSTOM
Details
to remove butanol
CUSTOM
Type
CUSTOM
Details
The residue was purified by silica gel chromatography (5-20% EtOAC/hexanes gradient)

Outcomes

Product
Name
Type
product
Smiles
C(C)(=O)C1=C(C=C(C(=O)OC)C=C1)C
Measurements
Type Value Analysis
AMOUNT: MASS 1.49 g
YIELD: PERCENTYIELD 83%
YIELD: CALCULATEDPERCENTYIELD 82.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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